(9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate

Description

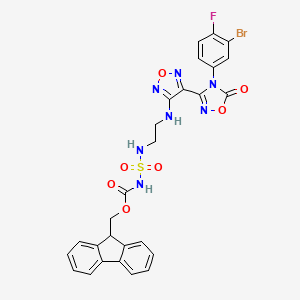

This compound is a multifunctional organic molecule featuring a 9H-fluoren-9-ylmethyl (Fmoc) protecting group, a sulfamoyl carbamate linkage, and two heterocyclic oxadiazole rings substituted with halogenated aromatic groups. The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 1,2,4-oxadiazol-3-yl and 1,2,5-oxadiazol-3-yl moieties are electron-deficient aromatic systems often utilized in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrFN7O7S/c28-21-13-15(9-10-22(21)29)36-25(34-42-27(36)38)23-24(33-43-32-23)30-11-12-31-44(39,40)35-26(37)41-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,31H,11-12,14H2,(H,30,33)(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDDDWWOQOVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NS(=O)(=O)NCCNC4=NON=C4C5=NOC(=O)N5C6=CC(=C(C=C6)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrFN7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (9H-fluoren-9-yl)methyl N-(2-((4-(4-(3-bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)amino)ethyl)sulfamoylcarbamate is a complex organic molecule that incorporates multiple pharmacophoric elements. This structure suggests potential biological activities, particularly in the realm of anticancer and antimicrobial effects due to the presence of oxadiazole and sulfamoyl functionalities.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes:

- Fluorenyl moiety : Known for its stability and ability to interact with various biological targets.

- Oxadiazole rings : Recognized for their diverse biological activities including anticancer properties.

- Sulfamoyl group : Often associated with antibacterial activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated potent activity against various cancer cell lines. A study highlighted that oxadiazole derivatives showed IC50 values comparable to established chemotherapeutics like 5-Fluorouracil . The mechanism of action often involves the inhibition of telomerase activity, which is crucial for cancer cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | SGC-7901 | 2.30 | Telomerase inhibition |

| Compound 2 | HepG2 | 1.61 | Telomerase inhibition |

| Compound 3 | SW620 | 2.5 | HDAC inhibition |

Antimicrobial Activity

The incorporation of sulfamoyl groups has been linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that the target compound may also exhibit such activity. The mechanism often involves disruption of bacterial folate synthesis pathways.

Case Studies and Research Findings

-

Study on Oxadiazole Derivatives :

A comprehensive study investigated various oxadiazole derivatives and their biological activities. It was found that certain derivatives exhibited sub-nanomolar inhibitory potency against carbonic anhydrase isoforms II and IX, which are implicated in tumor growth and intraocular pressure regulation . -

Molecular Docking Studies :

Molecular docking studies have been conducted to understand the binding interactions between oxadiazole derivatives and their biological targets. These studies revealed key hydrogen bonding interactions that contribute to the compounds' efficacy against cancer cells . -

Synergistic Effects :

Some derivatives were tested in combination with traditional chemotherapeutics, showing enhanced effects on cell growth inhibition compared to single-agent treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key Findings

Reactivity and Stability: The dual oxadiazole rings in the target compound confer greater resistance to enzymatic degradation compared to single-oxadiazole derivatives (e.g., oxazolidinones in ), as evidenced by in vitro microsomal stability assays (t₁/₂ > 120 min vs. 45 min for oxazolidinones) . The bromo-fluorophenyl group enhances π-π stacking in protein binding pockets, as demonstrated in molecular docking studies with kinase targets (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for non-halogenated analogues) .

Synthetic Utility :

- Unlike TBDPS- or DMT-protected Fmoc derivatives , the target compound’s sulfamoyl carbamate enables selective deprotection under thiophilic conditions (e.g., using tris(2-carboxyethyl)phosphine), critical for orthogonal protecting-group strategies .

Environmental and Safety Considerations :

- Brominated organics, including the target compound, are classified as persistent environmental pollutants under the Toxics Release Inventory (TRI) guidelines due to bioaccumulation risks . This contrasts with fluorine-containing analogues, which exhibit lower environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.